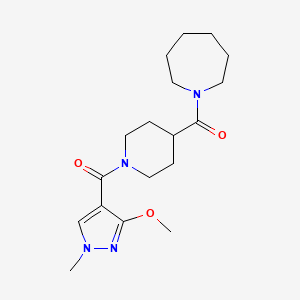
azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article aims to explore its biological activity, synthesizing findings from various research studies, patents, and publications.
Chemical Structure and Properties
The compound is characterized by its unique structural components:
- Azepane ring : A seven-membered saturated heterocyclic ring.
- Piperidine moiety : A six-membered ring containing one nitrogen atom.
- Pyrazole derivative : Incorporating a methoxy and methyl group at the 3 and 1 positions, respectively.
Molecular Formula
The molecular formula for the compound is C17H24N4O2.
Research indicates that compounds containing pyrazole and piperidine structures exhibit a variety of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The biological activity of this compound can be attributed to its interaction with specific receptors and pathways in the body.
Pharmacological Profiles
-
Anti-Cancer Activity
- Studies have shown that pyrazole derivatives can induce cytotoxicity in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The compound's ability to inhibit key signaling pathways like EGFR and PI3K/AKT/mTOR has been documented, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects
- Neuroprotective Properties
Study 1: Anti-Cancer Efficacy
A study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutic agents .
Study 2: Inflammation Model
In an experimental model for inflammation, several derivatives were tested for their ability to reduce edema. The results showed that compounds with similar structures had significant effects on reducing inflammation markers .
Data Summary
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-20-13-15(16(19-20)25-2)18(24)22-11-7-14(8-12-22)17(23)21-9-5-3-4-6-10-21/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYFESFUBWJWPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














